Biochemical BTK Potency of BTK Inhibitor 20 Versus Approved and Clinical Inhibitors
In a biochemical BTK inhibition assay, BTK inhibitor 20 achieves an IC50 of 8 nM . This places its potency in the low nanomolar range, typical of many BTK tool compounds. For context, the clinical candidate fenebrutinib, a close structural analog, has a reported biochemical Ki of 0.91 nM for wild‑type BTK, representing an approximately 8.8‑fold difference in target engagement potency . While direct experimental conditions (IC50 vs Ki, assay format) differ, the data indicates that BTK inhibitor 20 is less potent than fenebrutinib in biochemical settings.
| Evidence Dimension | Biochemical BTK inhibition potency |
|---|---|
| Target Compound Data | IC50 = 8 nM |
| Comparator Or Baseline | Fenebrutinib (Ki = 0.91 nM) |
| Quantified Difference | ~8.8-fold difference (target compound less potent) |
| Conditions | Isolated BTK enzyme biochemical assay (details limited for the target compound); fenebrutinib data from published literature |
Why This Matters
This quantitative gap helps researchers choose the appropriate pharmacological tool: fenebrutinib for studies requiring maximal target engagement, or BTK inhibitor 20 for experiments where a less potent probe is suitable.
